REACTION_CXSMILES
|
C1(OC2C=CC=CC=2)C=CC=CC=1.[CH3:14][C:15]1([CH3:22])[NH:19][C:18](=[O:20])[NH:17][C:16]1=[O:21].[N+:23]([C:26]1[CH:31]=[CH:30][C:29](Cl)=[CH:28][C:27]=1[C:33]([F:36])([F:35])[F:34])([O-:25])=[O:24]>>[F:34][C:33]([F:35])([F:36])[C:27]1[CH:28]=[C:29]([N:17]2[C:16](=[O:21])[C:15]([CH3:22])([CH3:14])[NH:19][C:18]2=[O:20])[CH:30]=[CH:31][C:26]=1[N+:23]([O-:25])=[O:24]
|
Name
|
|
Quantity
|
288 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
96.1 g
|
Type
|
reactant
|
Smiles
|
CC1(C(NC(N1)=O)=O)C
|
Name
|
|
Quantity
|
170.86 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=C(C=C1)Cl)C(F)(F)F
|
Name
|
cupric oxide
|
Quantity
|
89.4 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
190 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 20° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
|
Smiles
|
FC(C=1C=C(C=CC1[N+](=O)[O-])N1C(NC(C1=O)(C)C)=O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |